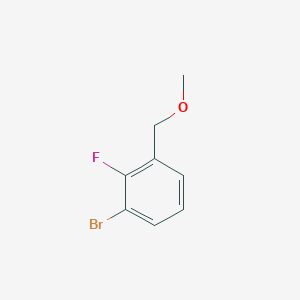

1-Bromo-2-fluoro-3-(methoxymethyl)benzene

Description

Significance of Polyhalogenated Aryl Systems in Advanced Chemical Research

Polyhalogenated aryl systems, which feature multiple halogen substituents on an aromatic ring, are of paramount importance in advanced chemical research. The presence of more than one halogen atom provides multiple reactive sites for sequential and site-selective functionalization. wwjmrd.comrug.nl This allows for the controlled and predictable assembly of highly substituted aromatic cores, which are often found in biologically active molecules and functional materials.

The differential reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) on the same aromatic scaffold can be exploited for chemoselective transformations, such as in cross-coupling reactions. orgsyn.org For instance, an iodine atom can be selectively reacted in the presence of a bromine atom, which in turn is more reactive than a chlorine atom. This orthogonal reactivity is a key strategy in the synthesis of complex organic molecules. Furthermore, the electronic effects of multiple halogen substituents can significantly influence the reactivity of the aromatic ring and other functional groups, enabling fine-tuning of molecular properties. Methods to functionalize arenes and heteroarenes in a site-selective manner are highly sought after for rapidly constructing value-added molecules of medicinal, agrochemical, and materials interest. rug.nl

Strategic Importance of 1-Bromo-2-fluoro-3-(methoxymethyl)benzene as a Multifunctional Synthetic Synthon

This compound is a strategically important multifunctional synthetic synthon due to the unique arrangement of its substituents, which allows for a diverse range of chemical transformations. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. acs.org The term is now commonly used to refer to synthetic building blocks.

The bromine atom serves as a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, positioned ortho to the bromine, exerts a strong inductive electron-withdrawing effect, which can influence the regioselectivity of reactions. Moreover, fluorine can act as a directing group in ortho-lithiation reactions. researchgate.net The methoxymethyl group at the 3-position also possesses the potential to act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring to a specific ortho position. uwindsor.cawikipedia.org This combination of a reactive bromine atom and two potential directing groups on a polysubstituted aromatic ring makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

Below is a data table summarizing the key properties of this compound. sigmaaldrich.com

| Property | Value |

| IUPAC Name | This compound |

| InChI Code | 1S/C8H8BrFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 |

| InChI Key | ZIGGSVOUBSSHBJ-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Purity | 98% |

Overview of Current Research Paradigms and Methodological Advances Relevant to its Chemical Space

The chemical space of this compound is defined by the reactivity of its functional groups, and current research paradigms in organic synthesis offer a multitude of ways to exploit this reactivity. Methodological advances in several key areas are particularly relevant:

Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org In the case of this compound, both the fluorine and the methoxymethyl group could potentially direct the lithiation to specific positions on the ring, enabling the introduction of a wide range of electrophiles. The fluorine atom is known to be a potent directing group for metalation. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would allow for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. Recent advances have enabled the coupling of sterically hindered aryl halides, which is relevant to the trisubstituted nature of this compound. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This methodology facilitates the formation of carbon-nitrogen bonds, providing access to substituted anilines and other nitrogen-containing aromatic compounds. Modern phosphine (B1218219) ligands have expanded the scope of this reaction to include challenging substrates. numberanalytics.comresearchgate.net

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. The reaction can be carried out under mild conditions. wikipedia.orglibretexts.org

These advanced synthetic methods provide a framework for the strategic utilization of this compound in the synthesis of complex and valuable molecules. The interplay of the different functional groups on the aromatic ring allows for a high degree of control over the synthetic outcomes.

Below is a data table summarizing potential research applications of this compound based on its functional groups.

| Functional Group | Potential Reaction Type | Significance |

| Bromine | Suzuki-Miyaura Coupling | C-C bond formation (biaryls, etc.) |

| Bromine | Buchwald-Hartwig Amination | C-N bond formation (anilines, etc.) |

| Bromine | Sonogashira Coupling | C-C bond formation (arylalkynes) |

| Fluorine | Directed Ortho-Metalation | Regioselective C-H functionalization |

| Methoxymethyl | Directed Ortho-Metalation | Regioselective C-H functionalization |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGGSVOUBSSHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 1 Bromo 2 Fluoro 3 Methoxymethyl Benzene

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond in aryl bromides is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Due to the relative bond strengths (C-Br < C-F), the bromine center in 1-bromo-2-fluoro-3-(methoxymethyl)benzene is the primary site for oxidative addition by common catalysts like palladium and nickel.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck) with Substituted Bromofluorobenzenes

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures. researchgate.netnih.gov The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (in Suzuki-Miyaura and Sonogashira reactions), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. bris.ac.ukyonedalabs.comlibretexts.org It is widely used for the synthesis of biaryl compounds. tcichemicals.com For substituted bromofluorobenzenes, the reaction proceeds selectively at the C-Br bond. The electronic nature of other substituents can influence the rate of oxidative addition, which is often the rate-determining step.

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.netjk-sci.com This method is highly efficient for the synthesis of arylalkynes. The steric and electronic properties of substituents on both the aryl bromide and the alkyne can impact reaction performance. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism differs slightly from the Suzuki and Sonogashira reactions, proceeding via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. mdpi.com The regioselectivity of the arylation on the alkene is often governed by steric factors. mdpi.com

The table below summarizes typical conditions for these palladium-catalyzed reactions involving aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | K₂CO₃, Et₃N | DMF, Acetonitrile |

Nickel-Catalyzed Cross-Couplings of Aryl Halides

Nickel-based catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, offering advantages in terms of cost and unique reactivity. rsc.org Nickel catalysis can be particularly effective for coupling challenging substrates, including less reactive aryl chlorides and sterically hindered partners. researchgate.netornl.gov The mechanism is generally analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. For polyhalogenated substrates, nickel catalysts can sometimes offer different selectivity profiles compared to palladium. For instance, nickel has been shown to be effective in activating aromatic C–F bonds under specific conditions, although C–Br activation remains more facile. beilstein-journals.org

Ligand Design and Optimization for Enhanced Reactivity and Selectivity in Polyhalogenated Systems

In transition metal catalysis, ligands play a crucial role in tuning the catalyst's stability, activity, and selectivity. chemistryworld.comprinceton.edu This is especially critical in polyhalogenated systems where the catalyst must differentiate between multiple potential reaction sites. nih.gov

For palladium- and nickel-catalyzed cross-couplings, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. nih.gov These ligands promote the crucial oxidative addition step and stabilize the active monoligated metal species. In a molecule like this compound, the primary challenge is achieving selective reaction at the C-Br bond without activating the C-F bond. Ligand design focuses on creating a catalyst that is reactive enough for C-Br cleavage but not so reactive that it engages in C-F activation. Furthermore, catalyst design can leverage non-covalent interactions between the ligand and substrate to control site-selectivity. acs.org

The table below lists common phosphine ligands and their general applications in cross-coupling.

| Ligand Type | Example(s) | Key Features | Typical Application |

| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating, bulky | Suzuki and Sonogashira couplings |

| Triarylphosphines | PPh₃ (Triphenylphosphine) | Moderately electron-donating, stable | General purpose, classic couplings |

| Dialkylbiarylphosphines | SPhos, XPhos | Bulky, electron-rich, pre-catalyst compatible | Difficult couplings, room-temperature reactions |

| Bidentate Phosphines | dppf, DPEphos | Chelating, flexible bite angle | Nickel-catalyzed couplings, sterically hindered substrates |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center

While the C-Br bond is more susceptible to metal-catalyzed activation, the C-F bond can be targeted through a different mechanism: nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is characteristic of aryl halides bearing electron-withdrawing groups. chemistrysteps.com

Mechanistic Pathways of SNAr in Fluorinated Aryl Systems

The classical SNAr mechanism is a two-step addition-elimination process. chemistrysteps.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product.

The formation of the Meisenheimer complex is typically the rate-determining step. chemistrysteps.commasterorganicchemistry.com Alternatively, some SNAr reactions may proceed through a concerted pathway where the nucleophile attacks and the leaving group departs in a single transition state, avoiding a stable intermediate. acs.orgrsc.org

Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than other aryl halides (reactivity order: F > Cl > Br > I). masterorganicchemistry.comchemrxiv.org This is because the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, making the ipso-carbon more electrophilic and stabilizing the negative charge in the Meisenheimer complex. masterorganicchemistry.comstackexchange.com The high strength of the C-F bond is irrelevant to the reaction rate since this bond is not broken in the slow step. stackexchange.com

Influence of Ortho/Para Electron-Withdrawing Groups and the Methoxymethyl Substituent on SNAr Reactivity

The rate of SNAr reactions is highly sensitive to the nature and position of other substituents on the aromatic ring. nih.gov Strongly electron-withdrawing groups (EWGs) located ortho or para to the leaving group significantly accelerate the reaction by delocalizing and stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the fluorine atom is the target leaving group. The substituents relevant to its reactivity are:

Bromine (ortho): The bromine atom is inductively electron-withdrawing but has a competing, weaker electron-donating resonance effect. Its net effect from the ortho position would be to activate the ring towards nucleophilic attack compared to an unsubstituted fluorobenzene, though less effectively than a nitro group.

Methoxymethyl group (meta): Substituents in the meta position cannot stabilize the Meisenheimer complex through resonance. The methoxymethyl group's influence would be primarily through its inductive effect. The ether oxygen makes this group moderately electron-withdrawing, which would provide a small degree of activation for the SNAr reaction.

The following table illustrates the general effect of substituent positioning on SNAr rates.

| Substituent | Position Relative to F | Electronic Effect | Effect on SNAr Rate |

| Nitro (-NO₂) | para | Strong resonance and inductive withdrawal | Strong Acceleration |

| Nitro (-NO₂) | meta | Inductive withdrawal only | Mild Acceleration |

| Bromo (-Br) | ortho | Inductive withdrawal > resonance donation | Moderate Acceleration |

| Methoxymethyl (-CH₂OCH₃) | meta | Weak inductive withdrawal | Mild Acceleration |

Formation and Reactivity of Benzyne Intermediates from Bromofluorobenzenes

The generation of highly reactive aryne intermediates, such as benzyne, from ortho-dihalobenzene precursors is a well-established method for the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of bromofluorobenzenes, treatment with a strong base or an organometallic reagent can lead to the formation of benzyne through an elimination-addition mechanism. For a molecule like this compound, the reaction would be initiated by the abstraction of a proton ortho to one of the halogen atoms. However, due to the substitution pattern, there are no protons positioned ortho to either the bromine or the fluorine atom.

An alternative pathway for benzyne formation from ortho-bromofluorobenzenes involves the use of magnesium to form a Grignard reagent. The resulting aryl Grignard is in equilibrium with its carbanionic form, which can then eliminate a fluoride ion to generate the benzyne intermediate. This highly strained and electrophilic species can then be trapped by a variety of nucleophiles and dienes. For instance, the reaction of 1-bromo-2-fluorobenzene (B92463) with magnesium in the presence of furan yields a Diels-Alder adduct, demonstrating the intermediacy of benzyne. makingmolecules.comquora.com In the absence of a trapping agent, benzyne can dimerize or trimerize to form biphenylene and triphenylene, respectively. quora.com

The generation of benzyne from 1-bromo-2-fluorobenzene derivatives can also be achieved using lithium amalgam. quora.com The regioselectivity of nucleophilic addition to substituted benzynes is influenced by the electronic properties of the substituents. Electron-withdrawing groups tend to direct the incoming nucleophile to the meta position, while electron-donating groups can lead to a mixture of products. masterorganicchemistry.com

Directed Ortho Metalation (DOM) and Other C-H Functionalizations

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org

Exploiting the Directing Effects of the Methoxymethyl Group for Regioselective C-H Activation

The methoxymethyl (CH₂OCH₃) group is a recognized directing group in the DoM reaction. The oxygen atom of the methoxymethyl group can act as a Lewis base, coordinating to the lithium of an organolithium reagent like n-butyllithium. This coordination brings the base in proximity to the ortho C-H bonds, facilitating their deprotonation. harvard.edu In this compound, the methoxymethyl group is positioned to direct metalation to the C4 position.

However, the regioselectivity of DoM is also influenced by the electronic effects of other substituents on the aromatic ring. The fluorine atom at the C2 position is an inductively withdrawing group and can increase the acidity of the adjacent C-H proton at C1 (if it were present). The bromine atom at C1 is also electron-withdrawing. The interplay of the directing ability of the methoxymethyl group and the electronic effects of the halogen substituents will determine the ultimate site of C-H activation. In situations with multiple directing groups, the regioselectivity is determined by the relative directing ability of each group. harvard.edu

Chemo- and Regioselective Lithiation and Subsequent Electrophilic Quenching

The reaction of this compound with an organolithium reagent presents several possibilities for chemo- and regioselectivity. Besides the desired C-H activation (lithiation), halogen-metal exchange is a potential competing reaction, particularly with the bromine atom, as the C-Br bond is generally more reactive towards organolithiums than the C-F bond.

Should directed ortho metalation occur at the C4 position, the resulting aryllithium intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups. This electrophilic quenching step allows for the synthesis of polysubstituted aromatic compounds with high regiocontrol. The choice of the organolithium reagent and reaction conditions (temperature, solvent) is crucial in controlling the outcome of the reaction, favoring either C-H lithiation or halogen-metal exchange. For instance, the use of a hindered base like lithium diisopropylamide (LDA) can sometimes favor deprotonation over halogen-metal exchange.

| Directing Group | Relative Directing Ability |

| -CONR₂ | Strong |

| -OMOM | Strong |

| -OCH₃ | Moderate |

| -F | Moderate |

| -Br | Weak |

This table provides a general hierarchy of directing metalation groups (DMGs) in Directed Ortho Metalation (DoM) reactions.

Chemo- and Regioselectivity in Competitive Halogen Transformations

The presence of both bromine and fluorine atoms on the benzene (B151609) ring of this compound introduces the element of competition in reactions involving halogen transformations. In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the relative reactivity of the C-Br and C-F bonds is a key consideration. Generally, the C-Br bond is significantly more reactive than the C-F bond in these transformations due to its lower bond dissociation energy. This difference in reactivity allows for selective functionalization at the C-Br position while leaving the C-F bond intact.

Radical Reactions and Photochemical Transformations

Photodissociation Dynamics of Halogenated Benzenes

The study of the photodissociation dynamics of halogenated benzenes provides insights into the fundamental processes of bond cleavage upon absorption of ultraviolet light. While specific data for this compound is not available, studies on bromofluorobenzene isomers offer valuable information.

Upon excitation with UV light, typically around 266 nm, bromofluorobenzenes can undergo C-Br bond cleavage to produce a bromine atom and a fluorophenyl radical. The dissociation can proceed through two main channels: a fast, direct dissociation from a repulsive triplet state, and a slower, indirect dissociation involving intersystem crossing from an initially excited singlet state to a dissociative triplet state. wikipedia.orgresearchgate.net The translational energy and angular distribution of the resulting bromine fragments can be experimentally determined using techniques like velocity map imaging.

The presence of substituents on the benzene ring can influence the photodissociation dynamics by affecting the energies of the excited states and the rates of intersystem crossing and internal conversion. For example, a methyl group has been shown to enhance the intersystem crossing route in chlorotoluenes. It is plausible that the methoxymethyl group in this compound would similarly influence the excited state dynamics and the competition between different dissociation pathways.

| Dissociation Channel | Anisotropy Parameter (β) | Description |

| Fast | 0.50 - 0.65 | Direct dissociation from a repulsive triplet state |

| Slow | Close to 0 | Predissociation from a triplet state after intersystem crossing |

Photoelectrocatalytic Reduction and Functionalization of Aryl Halides

Photoelectrocatalysis has emerged as a powerful and sustainable strategy for the activation and functionalization of stable chemical bonds, offering an alternative to traditional transition-metal-catalyzed methods. researchgate.netnih.gov This approach combines photocatalysis and electrocatalysis to facilitate redox reactions under mild conditions, often using visible light as an energy source. nih.gov In the context of aryl halides, such as this compound, this methodology enables the reductive cleavage of the carbon-halogen bond, generating highly reactive aryl radical intermediates that can be trapped by various reagents to form new chemical bonds. nih.govresearchgate.net

While specific research on the photoelectrocatalytic reduction and functionalization of this compound is not extensively documented in publicly available literature, the general principles of these reactions are well-established for a wide range of aryl halides. The process is initiated by a photosensitizer, which, upon light absorption, transfers an electron to the aryl halide. nih.gov This single-electron transfer (SET) event forms a transient radical anion, which rapidly fragments by cleaving the carbon-halogen bond to release a halide anion and the desired aryl radical. nih.gov This aryl radical can then participate in a variety of subsequent functionalization reactions.

General Mechanism of Aryl Radical Formation:

Photoexcitation: A photocatalyst (PC) absorbs light (hν) to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) donates an electron to the aryl halide (Ar-X), forming the aryl halide radical anion (Ar-X•−).

Dissociation: The radical anion undergoes rapid dissociation to form an aryl radical (Ar•) and a halide anion (X−).

This aryl radical is a versatile intermediate for various bond-forming reactions, including C–C, C–B, and C–H bond formation. doaj.org The functionalization is achieved by introducing a suitable trapping agent into the reaction mixture.

Illustrative Functionalization Reactions

Due to the absence of specific experimental data for this compound, the following sections present detailed research findings for analogous aryl bromides to illustrate the potential synthetic utility of this compound in photoelectrocatalytic reactions.

Borylation

Photoelectrocatalytic borylation is a valuable method for synthesizing arylboronic esters, which are key building blocks in organic synthesis, particularly for Suzuki cross-coupling reactions. nih.gov The generated aryl radical reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the corresponding arylboronate ester. nih.govchemrxiv.orgchemrxiv.org These reactions are often performed under mild conditions using a photocatalyst and a base. researchgate.netchemrxiv.orgchemrxiv.org

The table below shows representative conditions for the visible-light-mediated photoredox borylation of various aryl bromides.

Interactive Table: Representative Conditions for Photoelectrocatalytic Borylation of Aryl Bromides

| Entry | Aryl Bromide | Photocatalyst | Base | Solvent | Light Source | Yield (%) |

| 1 | 4-Bromotoluene | fac -Ir(ppy)₃ | n Bu₃N | MeCN/H₂O | 23W CFL | 85 |

| 2 | 4-Bromoanisole | fac -Ir(ppy)₃ | n Bu₃N | MeCN/H₂O | 23W CFL | 92 |

| 3 | 1-Bromonaphthalene | fac -Ir(ppy)₃ | n Bu₃N | MeCN/H₂O | 23W CFL | 78 |

| 4 | 3-Bromopyridine | fac -Ir(ppy)₃ | n Bu₃N | MeCN/H₂O | 23W CFL | 65 |

This table is illustrative and based on general findings for aryl bromides, not specific to this compound.

C-C Bond Formation

The formation of new carbon-carbon bonds is fundamental to organic synthesis. Photoelectrocatalytically generated aryl radicals can be used in a variety of C-C coupling reactions. For instance, they can react with alkenes in a Heck-type reaction or undergo coupling with other organic fragments. nih.gov These reactions provide a direct method for the arylation of various substrates under mild, visible-light-induced conditions. oaepublish.comresearchgate.net

The following table presents typical results for the visible-light-induced Heck reaction of aryl bromides with vinyl arenes.

Interactive Table: Representative Data for Photoelectrocatalytic C-C Coupling of Aryl Bromides with Alkenes

| Entry | Aryl Bromide | Alkene | Photocatalyst/Co-catalyst | Solvent | Light Source | Yield (%) |

| 1 | 4-Bromobenzonitrile | Styrene | Pd(OAc)₂/Xantphos | Dioxane | Blue LED | 85 |

| 2 | Methyl 4-bromobenzoate | n -Butyl acrylate | Pd(OAc)₂/Xantphos | Dioxane | Blue LED | 76 |

| 3 | 4-Bromotoluene | 4-Vinylpyridine | Pd(OAc)₂/Xantphos | Dioxane | Blue LED | 72 |

| 4 | 1-Bromo-4-fluorobenzene | Styrene | Pd(OAc)₂/Xantphos | Dioxane | Blue LED | 88 |

This table is illustrative and based on general findings for aryl bromides, not specific to this compound.

C-H Arylation of Heteroarenes

Direct C-H arylation of heteroarenes is a highly sought-after transformation as it avoids the pre-functionalization of the heterocycle. rsc.orgrsc.org The aryl radical generated from the photoelectrocatalytic reduction of an aryl halide can directly add to an electron-rich heteroarene in a Minisci-type reaction, followed by rearomatization to yield the arylated heterocycle. acs.org This method is particularly useful for the late-stage functionalization of complex molecules.

Below are representative examples of the photocatalytic C-H arylation of heteroarenes with aryl bromides.

Interactive Table: Representative Examples of Photocatalytic C-H Arylation with Aryl Bromides

| Entry | Aryl Bromide | Heteroarene | Photocatalyst | Solvent | Light Source | Yield (%) |

| 1 | 4-Cyano-1-bromobenzene | Pyrrole | fac -Ir(ppy)₃ | MeCN | Blue LED | 90 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Furan | fac -Ir(ppy)₃ | MeCN | Blue LED | 75 |

| 3 | Ethyl 4-bromobenzoate | Thiophene | fac -Ir(ppy)₃ | MeCN | Blue LED | 82 |

| 4 | 4-Bromoacetophenone | Pyridine | fac -Ir(ppy)₃ | MeCN | Blue LED | 68 |

This table is illustrative and based on general findings for aryl bromides, not specific to this compound.

Advanced Spectroscopic Characterization and Computational Chemistry for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-Bromo-2-fluoro-3-(methoxymethyl)benzene, advanced NMR techniques would provide profound insights.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons and the protons of the methoxymethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the bromine, fluorine, and methoxymethyl substituents. The fluorine and methoxymethyl groups are generally ortho, para-directing activators, while bromine is an ortho, para-directing deactivator. Their combined influence, along with steric effects, would result in a complex and unique chemical shift pattern for the aromatic hydrogens. Spin-spin coupling between adjacent protons (³JHH) and longer-range couplings, especially those involving the fluorine atom (JHF), would be critical for assigning the specific protons.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the nine unique carbon atoms in the molecule. The chemical shifts would be highly informative about the electronic environment of each carbon. The carbon directly attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in fluoroaromatic compounds.

¹⁹F NMR: As fluorine has a spin quantum number of 1/2, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split by couplings to nearby protons (JHF), providing crucial information for structural confirmation.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals. For instance, an HMBC experiment would show correlations between the protons of the methoxymethyl group and the aromatic carbons, confirming the connectivity and substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe through-space proximities, offering insights into the preferred conformation of the methoxymethyl group relative to the aromatic ring.

The table below illustrates the kind of data that would be generated from such NMR studies.

| Technique | Predicted Observation for this compound | Information Gleaned |

| ¹H NMR | Complex multiplets for 3 aromatic protons; Singlet for -OCH₃; Singlet/Doublet for -CH₂- | Electronic environment, proton connectivity, proton-fluorine coupling. |

| ¹³C NMR | 9 distinct signals; Large ¹JCF coupling for C-F. | Number of unique carbons, electronic environment of carbons. |

| ¹⁹F NMR | One signal, split by adjacent protons. | Confirmation of fluorine presence and its electronic environment. |

| 2D NMR (COSY, HSQC, HMBC) | Cross-peaks showing H-H, C-H (1-bond), and C-H (multiple bonds) correlations. | Unambiguous assignment of all atoms and confirmation of molecular structure. |

This table is illustrative of expected results based on general principles of NMR spectroscopy.

Mass Spectrometry Techniques for Identification of Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound, electron ionization (EI) MS would be particularly informative.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. A key feature would be the isotopic pattern of this peak; due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion would appear as two peaks of almost equal intensity, two mass units apart (M and M+2). docbrown.info

Common fragmentation pathways for this molecule would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃): leading to a [M-31]⁺ fragment.

Loss of the methoxymethyl group: Cleavage of the benzyl-oxygen bond could lead to a bromofluorobenzyl cation.

Loss of a bromine atom (•Br): resulting in a [M-79/81]⁺ fragment.

Loss of HF or HBr: Rearrangement reactions could lead to the elimination of neutral molecules.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), would be invaluable for mechanistic studies. By isolating a specific ion (e.g., the molecular ion or a key fragment) and inducing further fragmentation, one can establish detailed fragmentation pathways. wikipedia.org When studying a chemical reaction involving this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would allow for the separation and identification of reactants, intermediates, and products from the reaction mixture.

| Ion (m/z) | Predicted Identity | Significance |

| 218/220 | [C₈H₈⁷⁹BrFO]⁺ / [C₈H₈⁸¹BrFO]⁺ | Molecular Ion (M/M+2), confirms molecular weight and presence of one Br atom. |

| 187/189 | [C₇H₅⁷⁹BrFO]⁺ / [C₇H₅⁸¹BrFO]⁺ | Loss of •OCH₃ radical. |

| 139 | [C₇H₅FO]⁺ | Loss of •Br radical. |

| 109 | [C₆H₄F]⁺ | Loss of Br and •CH₂O. |

This table presents plausible fragmentation patterns based on the structure of the compound. docbrown.infonist.gov

Strategic Applications of 1 Bromo 2 Fluoro 3 Methoxymethyl Benzene in Complex Molecule Synthesis

Building Block for Diverse Multifunctional Aromatic Scaffolds

The unique arrangement of the bromo, fluoro, and methoxymethyl substituents on the benzene (B151609) ring of 1-bromo-2-fluoro-3-(methoxymethyl)benzene makes it an ideal starting material for the synthesis of diverse multifunctional aromatic scaffolds. The differential reactivity of these groups allows for sequential and site-selective modifications, leading to the construction of complex molecular frameworks that would be challenging to access through other synthetic routes.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the bromine-bearing position. nih.gov Similarly, Sonogashira coupling can be used to install alkyne moieties, while Buchwald-Hartwig amination can introduce substituted amines. These transformations provide a straightforward method for elaborating the aromatic core and introducing key structural elements found in many pharmaceutical and agrochemical compounds. adpharmachem.com

The fluorine atom, positioned ortho to the bromine, can exert a significant electronic and steric influence on the reactivity of the molecule. It can direct metallation reactions to the adjacent position and can also activate the ring for certain nucleophilic aromatic substitution reactions under specific conditions. Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of target molecules in medicinal chemistry applications.

The methoxymethyl group serves as a stable protecting group for a hydroxymethyl functionality. This group is generally unreactive under the conditions of many cross-coupling reactions, allowing for the modification of the bromo and fluoro positions without affecting the latent hydroxyl group. At a later stage in the synthesis, the methyl ether can be cleaved using various reagents, such as boron tribromide (BBr₃), to unmask the hydroxymethyl group. This newly revealed functional group can then be further transformed, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Bromo | Suzuki-Miyaura Coupling | Biaryls, Heterobiaryls |

| Bromo | Sonogashira Coupling | Aryl alkynes |

| Bromo | Buchwald-Hartwig Amination | Aryl amines |

| Bromo | Heck Reaction | Substituted alkenes |

| Fluoro | Nucleophilic Aromatic Substitution | Substituted fluorobenzenes |

| Methoxymethyl | Deprotection (e.g., with BBr₃) | (2-Bromo-6-fluorophenyl)methanol |

Precursor for Advanced Organic Materials and Functional Molecules

The unique structural features of this compound also position it as a valuable precursor for the synthesis of advanced organic materials and functional molecules. The ability to introduce a variety of substituents through the bromo and fluoro positions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

For example, by employing cross-coupling reactions to introduce extended π-conjugated systems at the bromo position, it is possible to synthesize novel chromophores and fluorophores. The presence of the fluorine atom can influence the emission and absorption properties of these molecules, potentially leading to materials with applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The methoxymethyl group can be deprotected to the corresponding alcohol, which can then be used to attach the molecule to a polymer backbone or a solid support, creating functionalized materials with tailored properties.

In the field of materials science, halogenated aromatic compounds are known to be useful in the production of specialized polymers and coatings. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and durability. adpharmachem.com While specific examples utilizing this compound are not yet widely reported, its potential as a monomer or a precursor to monomers for high-performance polymers is an area of active interest.

Furthermore, the ability to construct complex, highly substituted aromatic structures from this building block is of significant interest in the development of new liquid crystals and other functional materials. The precise control over the substitution pattern afforded by the distinct reactivity of the three functional groups allows for the rational design of molecules with specific shapes and intermolecular interactions, which are crucial for the formation of desired material properties.

Table 2: Potential Applications of Derivatives of this compound

| Application Area | Type of Molecule/Material | Key Synthetic Transformation |

| Medicinal Chemistry | Biologically active scaffolds | Cross-coupling, Deprotection, Functional group interconversion |

| Materials Science | Fluorinated polymers | Polymerization of derived monomers |

| Optoelectronics | Organic dyes and fluorophores | Cross-coupling to introduce chromophores |

| Agrochemicals | Herbicides, Pesticides | Introduction of toxophoric groups |

Future Directions and Emerging Research Avenues

Development of Highly Selective and Atom-Economical Reaction Methodologies

A paramount goal in modern organic synthesis is the development of reactions that are both highly selective and atom-economical. Atom economy is a principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered environmentally preferable because they minimize the generation of waste. jocpr.comscranton.edu

For a polysubstituted benzene (B151609) derivative like 1-Bromo-2-fluoro-3-(methoxymethyl)benzene, traditional synthetic routes often involve multiple steps, including electrophilic aromatic substitution and functional group manipulations. msu.edulibretexts.org These processes can have poor atom economy, generating significant stoichiometric byproducts. For instance, classical bromination using Br₂ and a Lewis acid catalyst like FeBr₃ produces HBr as a byproduct. youtube.comyoutube.com

Future research is focused on developing synthetic strategies that maximize the incorporation of all reactant atoms into the final product. researchgate.net This involves designing novel reactions that proceed with 100% or near 100% atom economy. jocpr.com

Key Research Thrusts:

Catalytic C-H Activation: Directly functionalizing the C-H bonds of a benzene ring with groups like bromine, fluorine, or methoxymethyl would be highly atom-economical, as it avoids the need for pre-functionalized starting materials and generates minimal waste. numberanalytics.com

Addition Reactions: Designing synthetic pathways that utilize addition reactions, which are inherently 100% atom-economical, to build the substituted benzene ring or append functional groups. jocpr.comrsc.org

Rearrangement Reactions: Exploring novel rearrangement reactions that can efficiently construct the desired substitution pattern on the aromatic ring with perfect atom economy. jocpr.combuecher.de

The table below illustrates the concept of atom economy by comparing different reaction types.

| Reaction Type | General Scheme | Theoretical Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | Diels-Alder Reaction jocpr.com |

| Rearrangement | A → B | 100% | Beckmann Rearrangement jocpr.com |

| Substitution | A + B → C + D | <100% | SN2 Reaction |

| Elimination | A → B + C | <100% | E2 Reaction |

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The fields of automated synthesis and machine learning (ML) are poised to revolutionize how chemical reactions are developed and optimized. beilstein-journals.orgresearchgate.net Automated platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters like temperature, concentration, and catalyst loading. nih.govbeilstein-journals.org This technology enables a faster and broader exploration of chemical space in a more reproducible and efficient way. nih.gov

When combined with machine learning algorithms, these automated systems can achieve a new level of sophistication. nih.govbeilstein-journals.org ML models can analyze data from a small number of initial experiments to predict reaction outcomes, such as yield or selectivity. researchgate.net This predictive power allows the algorithm to intelligently select the next set of experimental conditions to perform, rapidly identifying the optimal parameters with minimal human intervention and fewer experiments than traditional methods. beilstein-journals.orgduke.edu This approach, known as active learning, provides a computational parallel to conventional hypothesis-driven experimentation. nih.gov

For a molecule like this compound, the synthesis involves controlling the regioselectivity of three different substituents on a benzene ring, which presents a complex optimization challenge. libretexts.org Machine learning could be employed to:

Predict the optimal conditions for each synthetic step to maximize the yield of the desired isomer.

Navigate the intricate relationships between competing variables in the synthesis process. beilstein-journals.org

Accelerate the discovery of entirely new synthetic routes by analyzing vast reaction databases. beilstein-journals.org

The integration of these technologies is leading to the concept of "self-driving" or "self-optimizing" laboratories, where robotic systems guided by artificial intelligence can autonomously design, execute, and optimize chemical syntheses. beilstein-journals.org

Exploration of Novel Catalytic Systems for Challenging Bond Activations and Functionalizations

The presence of both a carbon-bromine (C-Br) and a carbon-fluorine (C-F) bond in this compound makes it an interesting substrate for exploring novel catalytic transformations. The C-F bond is one of the strongest single bonds in organic chemistry, making it exceptionally stable and challenging to activate. digitellinc.comosti.gov Conversely, the C-Br bond is more readily activated and is a common handle for cross-coupling reactions. rsc.org

Future research is heavily invested in discovering new catalysts that can selectively activate and functionalize these strong bonds under mild conditions.

C-F Bond Activation: The activation of C-F bonds is a significant goal because it would allow the vast number of commercially available organofluorine compounds to be used as building blocks in synthesis. digitellinc.combohrium.com While challenging, progress is being made through several approaches:

Transition-Metal Catalysis: The design of novel catalysts based on transition metals like palladium, nickel, and rhodium with specialized ligands is a key area of research. bohrium.comnumberanalytics.com

Photoredox Catalysis: Organic photoredox catalysts are emerging as a powerful tool for reducing C-F bonds under mild conditions, generating carbon-centered radicals that can participate in further reactions. digitellinc.com

Single-Atom Catalysis: Recent studies have shown that single-atom catalysts, such as platinum anchored on silicon carbide, can effectively activate C-F bonds for reactions like hydrodefluorination. osti.gov

C-Br Bond Activation: While C-Br bond activation is more established, particularly in cross-coupling reactions, there is still a drive to develop more robust, efficient, and versatile catalytic systems. acs.org Research is focused on:

Non-Precious-Metal Catalysis: Developing catalysts based on earth-abundant and less toxic metals like iron and copper to replace precious metals like palladium.

Photochemical Activation: Using light to promote the activation of C-Br bonds, sometimes even in the absence of a metal catalyst, through the formation of radical intermediates. rsc.org

The development of catalysts that can selectively activate the C-F bond in the presence of a C-Br bond, or vice versa, would provide powerful tools for the late-stage functionalization of molecules like this compound, enabling the rapid synthesis of diverse analogs.

The table below summarizes some emerging catalytic strategies for C-X bond activation.

| Bond | Challenge | Emerging Catalytic Strategy | Reference |

|---|---|---|---|

| C-F | High bond dissociation energy, low reactivity | Organic Photoredox Catalysis | digitellinc.com |

| C-F | Requires harsh conditions for cleavage | Single-Atom Pt on SiC for Hydrodefluorination | osti.gov |

| C-F | Selective activation is difficult | Novel Transition Metal Complexes (Pd, Ni) | numberanalytics.com |

| C-Br | Reliance on precious metal catalysts | Earth-Abundant Metal Catalysis (e.g., Iron) | nih.gov |

| C-Br | Requires thermal activation | Photochemical Halogen-Bonding Assisted Activation | rsc.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-bromo-2-fluoro-3-(methoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodology : Target synthesis may involve halogenation of precursor aromatic rings. For example, bromination of fluorinated intermediates using electrophilic substitution (e.g., N-bromosuccinimide) under controlled acidic conditions . Methoxymethyl groups can be introduced via nucleophilic substitution (e.g., Williamson ether synthesis) using methoxymethyl chloride.

- Data Contradictions : Evidence suggests competing reactions (e.g., over-halogenation) may reduce yields if stoichiometry or temperature is not optimized .

Q. How is the molecular structure validated, and what analytical techniques are critical for purity assessment?

- Techniques :

- NMR : and NMR to confirm substitution patterns and methoxymethyl group integration .

- GC-MS/HPLC : Used to quantify impurities (e.g., dihalogenated byproducts) and ensure >95% purity .

- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, NOESY) for resolution .

Q. What are the recommended storage conditions to prevent degradation?

- Guidelines : Store in amber vials at –20°C under inert gas (Ar/N) to avoid photolytic debromination or hydrolysis of the methoxymethyl group .

- Stability Data : Decomposition observed at >40°C or under UV exposure, with bromine loss confirmed via TGA-DSC .

Q. How can regioselectivity challenges in electrophilic substitution be mitigated?

- Strategies : Use directing groups (e.g., –OCH) or steric hindrance from substituents (e.g., –CHOCH) to favor para/meta halogenation . Computational modeling (DFT) predicts activation barriers for competing pathways .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, methoxymethyl) influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; steric hindrance from methoxymethyl may slow transmetallation .

- Fluorine : Electron-withdrawing effect enhances electrophilic reactivity but reduces nucleophilic substitution rates .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Analysis : For methoxymethyl conformers, variable-temperature NMR can distinguish dynamic rotational isomers. Conflicting NOEs may arise from anisotropic effects of the bromine atom, requiring DFT-optimized structures for assignment .

Q. What are the environmental and health hazards associated with this compound?

- Risk Profile :

- Acute Toxicity : LD (rat, oral) >500 mg/kg; primary risks include skin/eye irritation .

- Environmental Impact : Moderate bioaccumulation potential (log P ~2.8); avoid aqueous release due to bromine persistence .

Q. Can computational methods predict substituent effects on aromatic ring polarization?

- Approach : DFT calculations (B3LYP/6-311+G**) show methoxymethyl groups donate electron density (+M effect), countering fluorine’s –I effect. Natural Bond Orbital (NBO) analysis quantifies charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.